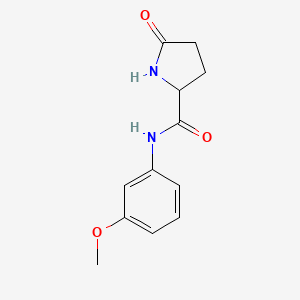
N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide” is a complex organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The “3-Methoxyphenyl” part suggests the presence of a phenyl ring with a methoxy (O-CH3) group at the 3rd position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. It’s difficult to predict without specific information .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .科学的研究の応用
Discovery of Novel Compounds
N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide derivatives have been identified as potent inhibitors in the context of medicinal chemistry. For example, substituted derivatives have shown significant potency as selective inhibitors of the Met kinase superfamily, with applications in cancer treatment. One such compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration, highlighting its potential as a therapeutic agent (Schroeder et al., 2009).
Molecular Structure and Conformation Analysis
The molecular structure and conformation of related compounds, such as solvated derivatives, have been extensively studied. X-ray analysis and molecular orbital methods have been employed to examine the crystal structure, revealing insights into the compound's conformational properties and potential for interaction with biological targets. Such studies contribute to our understanding of the compound's biological activity and its potential use in drug design (Banerjee et al., 2002).
Biological Activity Studies
Research on the biological activities of this compound derivatives has shown promising results. Studies have investigated the use of chiral auxiliaries for asymmetric acylation and the stereoselective reduction of resulting oxo amides. These methodologies provide alternative approaches to the asymmetric synthesis of biologically active compounds, potentially leading to the development of new therapeutic agents (Ito et al., 1984).
Applications in Drug Discovery and Development
The exploration of this compound derivatives in drug discovery has led to the identification of compounds with antitubercular and antibacterial activities. Design, synthesis, and biological screening of these derivatives have provided new insights into their potential as antitubercular agents, highlighting their significance in addressing global health challenges (Bodige et al., 2019).
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Given the lack of specific information on this compound, it is challenging to predict the exact pathways it may influence .
Pharmacokinetics
Therefore, its impact on bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, remains unknown .
Result of Action
Without specific studies on this compound, it is difficult to predict its precise effects at the molecular and cellular level .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence its activity .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The biochemical properties of N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide would depend on its interactions with various biomolecules. It could potentially interact with enzymes, proteins, and other biomolecules, influencing their function or structure. The nature of these interactions would depend on the compound’s chemical structure, particularly its functional groups .
Cellular Effects
This compound could potentially influence various cellular processes. It might affect cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the compound’s interactions with cellular components and its distribution within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound would involve its interactions at the molecular level. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound could change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound could vary with different dosages. This could include threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound could potentially be involved in various metabolic pathways. It could interact with enzymes or cofactors, and could influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on its chemical properties. It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound would depend on its chemical properties and interactions with cellular components. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
N-(3-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-9-4-2-3-8(7-9)13-12(16)10-5-6-11(15)14-10/h2-4,7,10H,5-6H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKMWXADRBEWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

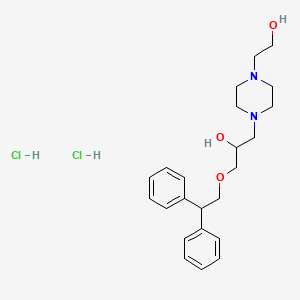
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2698561.png)
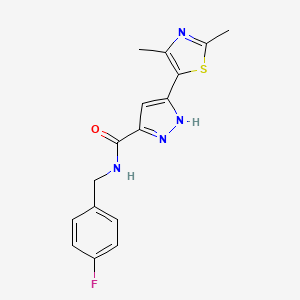
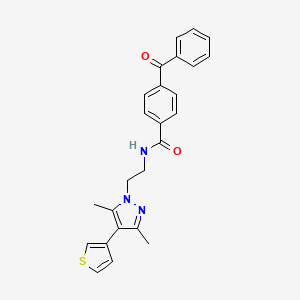
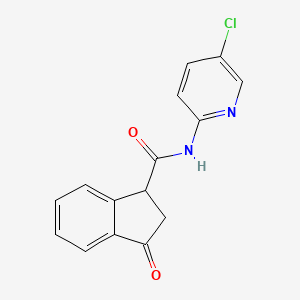
![N-([2,3'-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide](/img/structure/B2698567.png)
![(E)-4-(Dimethylamino)-1-[(1S,6S)-7-oxa-3-azabicyclo[4.2.0]octan-3-yl]but-2-en-1-one](/img/structure/B2698568.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2698571.png)
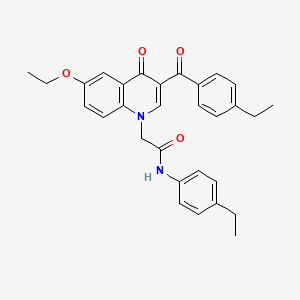


![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2698577.png)

